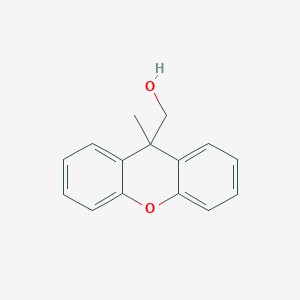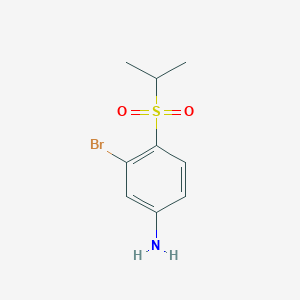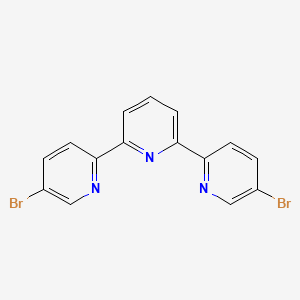
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the tetrahydroisoquinoline core
准备方法
The synthesis of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several routes. One common method involves the catalytic hydrogenation of a Schiff base compound in the presence of amine or amide salts using palladium or platinum catalysts . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . Industrial production methods often involve continuous processes to ensure high yield and purity .
化学反应分析
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Catalytic hydrogenation can reduce the compound to its fully saturated form.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions
科学研究应用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential neuroprotective effects and its ability to interact with various biological targets.
Medicine: Research has explored its potential as a therapeutic agent for treating neurological disorders.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it can inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of related compounds .
相似化合物的比较
1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties and inhibition of photosynthesis.
Triclocarban: An antibacterial agent with a similar dichlorophenyl structure.
Pyrazoline derivatives: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities. The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various scientific fields.
属性
CAS 编号 |
155315-03-0 |
|---|---|
分子式 |
C15H13Cl2N |
分子量 |
278.2 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H13Cl2N/c16-13-6-5-11(9-14(13)17)15-12-4-2-1-3-10(12)7-8-18-15/h1-6,9,15,18H,7-8H2 |
InChI 键 |
UOWYFERBGSCIER-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)




![Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-](/img/structure/B12065094.png)


![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12065143.png)

